3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide
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Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide is a complex organic compound that features a combination of oxadiazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds and suitable nucleophiles.
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Coupling of the Oxadiazole and Indole Moieties: The final step involves coupling the oxadiazole and indole moieties through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is studied for its potential as an anti-inflammatory and analgesic agent, targeting pathways involved in inflammation and pain.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular responses.
Pathway Modulation: The compound can affect signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid: Similar structure but lacks the indole moiety.
3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid: Similar structure but with a different oxadiazole isomer.
3-(5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid: Similar structure but with a fluorophenyl group instead of chlorophenyl.
Uniqueness
The uniqueness of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide lies in its combination of oxadiazole and indole moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H15ClN4O2 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide |
InChI |
InChI=1S/C19H15ClN4O2/c20-13-6-4-12(5-7-13)19-23-18(26-24-19)9-8-17(25)22-16-3-1-2-15-14(16)10-11-21-15/h1-7,10-11,21H,8-9H2,(H,22,25) |
InChI Key |
RRRUEDUZGOSGEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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